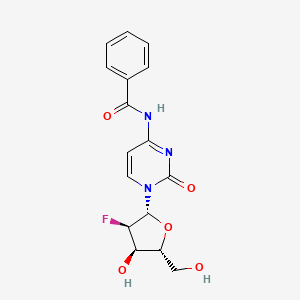

N4-Benzoyl-2'-fluoro-2'-deoxycytidine

Vue d'ensemble

Description

N4-Benzoyl-2’-fluoro-2’-deoxycytidine is an organic intermediate . It has been used in the synthesis of oligonucleotides and has shown promising pharmacological potential to combat a range of viral infections .

Synthesis Analysis

The synthesis of N4-Benzoyl-2’-fluoro-2’-deoxycytidine involves several steps. An efficient process to synthesize 5’-O-dimethoxytrityl-N4-benzoyl-5-methyl-2’-deoxycytidine in high yield and quality has been described . The final benzoylation was improved by developing a method to selectively hydrolyze benzoyl ester impurities .Molecular Structure Analysis

The molecular formula of N4-Benzoyl-2’-fluoro-2’-deoxycytidine is C16H16FN3O5 . The exact mass is 331.11682065 g/mol and the monoisotopic mass is also 331.11682065 g/mol .Chemical Reactions Analysis

N4-Benzoyl-2’-fluoro-2’-deoxycytidine is used as an organic intermediate . It is used in the synthesis of oligonucleotides and has shown promising pharmacological potential to combat a range of viral infections .Physical And Chemical Properties Analysis

The physical and chemical properties of N4-Benzoyl-2’-fluoro-2’-deoxycytidine include a molecular weight of 331.32 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 112 Ų .Applications De Recherche Scientifique

- Application : N4-Benzoyl-2’-fluoro-2’-deoxycytidine is used as a key reagent in gene synthesis and oligonucleotide synthesis .

- Method : The compound is incorporated into the growing oligonucleotide chain during the synthesis process .

- Results : This allows for the creation of specific DNA or RNA sequences for use in genetic research .

- Application : This compound is also used in DNA labeling and sequencing .

- Method : During sequencing, the compound is incorporated into the DNA strand, allowing for the identification of specific nucleotide sequences .

- Results : This aids in the mapping and understanding of genomes .

- Application : N4-Benzoyl-2’-fluoro-2’-deoxycytidine is used in fluorescence-based assays .

- Method : The compound can be used to label molecules of interest, which can then be detected using fluorescence microscopy .

- Results : This allows for the visualization and tracking of these molecules in biological systems .

Gene Synthesis and Oligonucleotide Synthesis

DNA Labeling and Sequencing

Fluorescence-Based Assays

Pharmaceutical Development and Drug Discovery

- Application : N4-Benzoyl-2’-fluoro-2’-deoxycytidine is used in the innovation of antiviral pharmaceuticals targeting specific ailments, including cytomegalovirus (CMV) infections and similar viral strains .

- Method : The compound is used as a key ingredient in the development of these pharmaceuticals .

- Results : The development of these drugs can lead to effective treatments for various viral infections .

- Application : This compound has shown promise in the treatment of a range of viral infections, including hepatitis B and C, as well as herpes and shingles .

- Method : The drug targets the DNA replication machinery of several virus strains, providing a potential therapeutic approach .

- Results : While still in the research phase, this approach holds considerable therapeutic potential .

Antiviral Pharmaceuticals

Treatment of Hepatitis and Herpes

- Application : N4-Benzoyl-2’-fluoro-2’-deoxycytidine is used as an organic intermediate .

- Method : This compound is used in various chemical reactions as an intermediate to produce other compounds .

- Results : The production of these compounds can lead to the development of various products in the field of organic chemistry .

- Application : N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine 3’-CE phosphoramidite is used as a phosphoramidite constituent during oligonucleotide synthesis, primarily in the research of antisense therapy and gene silencing .

- Method : The compound is incorporated into the growing oligonucleotide chain during the synthesis process .

- Results : This allows for the creation of specific DNA or RNA sequences for use in genetic research .

Organic Intermediate

Phosphoramidite Constituent in Oligonucleotide Synthesis

Propriétés

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O5/c17-12-13(22)10(8-21)25-15(12)20-7-6-11(19-16(20)24)18-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,21-22H,8H2,(H,18,19,23,24)/t10-,12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCOKFXBQWNMHE-BPGGGUHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291107 | |

| Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-Benzoyl-2'-fluoro-2'-deoxycytidine | |

CAS RN |

146954-76-9 | |

| Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146954-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)

![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)

![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)

![1,5-Dioxaspiro[2.4]heptane](/img/structure/B599958.png)